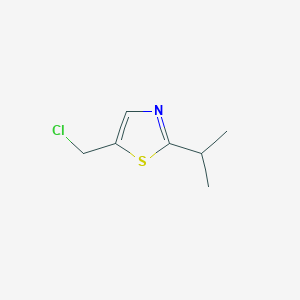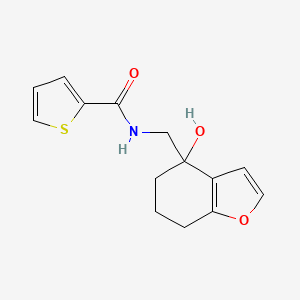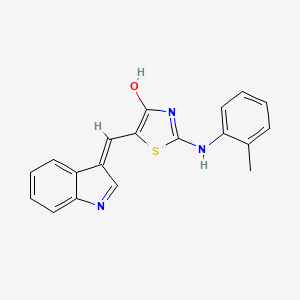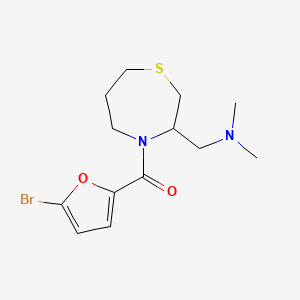
5-(Chloromethyl)-2-isopropylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(Chloromethyl)-2-isopropylthiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, thiazole derivatives are of significant interest due to their diverse chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various starting materials. For instance, 1,3-Dichloropropene has been used to synthesize 2-chloro-5-chloromethylthiazole, which is structurally related to the compound of interest . This process involves a reaction with sodium thiocyanate, followed by a thermal rearrangement to produce an isothiocyanate derivative, and subsequent chlorination. The synthesis routes for such compounds are crucial as they impact the purity, yield, and cost-effectiveness of the production process .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and supported by DFT calculations . These techniques provide insights into the bond lengths, angles, and overall geometry of the molecule, which are essential for understanding its reactivity and properties.
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions, including alkylation, as seen in the alkylation of 2-amino-4,5-dimethylthiazole to produce isopropylamino derivatives . The reactivity of the thiazole ring can be influenced by substituents, which can affect the electron density and stability of the molecule. The study of these reactions is important for the functionalization and further development of thiazole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects . These properties are determined by the molecular structure and influence the compound's suitability for various applications. For example, the presence of chloromethyl and isopropyl groups can affect the compound's polarity, solubility, and reactivity.
Case Studies
While the provided papers do not mention specific case studies involving "5-(Chloromethyl)-2-isopropylthiazole," they do discuss the potential applications of related compounds. For instance, some thiazole derivatives have shown promising antimicrobial and antitubercular activities , and others have potential as nonlinear optical (NLO) materials due to their electronic properties . These studies highlight the importance of thiazole derivatives in the development of new chemical entities for specific applications.
Wissenschaftliche Forschungsanwendungen
Bioreductive Prodrug Systems 5-Chloromethyl-1-methyl-2-nitroimidazole, a compound structurally related to 5-(Chloromethyl)-2-isopropylthiazole, has been investigated for its potential as a bioreductively activated prodrug system. This system is designed for selective drug delivery to hypoxic tissues, leveraging the unique reductive environments of these tissues to trigger drug release. The research has shown that this approach can effectively release therapeutic agents, like 5-bromoisoquinolin-1-one, under biomimetic reduction conditions, pointing towards innovative strategies for targeting hypoxic tumor environments and enhancing drug efficacy in cancer treatment (Parveen et al., 1999).
Antitumor and Antileukemic Activities The development of antitumor agents is another significant area of research. One study focused on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, revealing its broad-spectrum antitumor activity and potential mechanism as a prodrug that releases active compounds in response to specific biochemical cues. This research underscores the importance of innovative chemical modifications in enhancing the therapeutic potential and selectivity of antitumor agents (Stevens et al., 1984).
Antiviral Research Exploring the antiviral potential of compounds structurally related to 5-(Chloromethyl)-2-isopropylthiazole, research into chloro-1,4-dimethyl-9H-carbazole derivatives has highlighted their activity against HIV. This research emphasizes the ongoing need for novel antiviral compounds with selective activity and reduced side effects, contributing to the pool of lead compounds for further development into effective anti-HIV drugs (Saturnino et al., 2018).
Investigating Biological Activity The spectrum of biological activity for compounds like 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which include functionalities similar to 5-(Chloromethyl)-2-isopropylthiazole, has been extensively studied. These compounds exhibit significant antimicrobial and antifungal activities, showcasing the broad potential of chloromethyl-thiazole derivatives in developing new treatments for infectious diseases (Imramovský et al., 2011).
Minor Groove Binding in DNA Research on isopropyl-thiazole derivatives has demonstrated their ability to bind in the minor groove of DNA, offering insights into the development of gene-targeting drugs. This work highlights the potential of isopropyl-thiazole compounds in the design of small molecules for specific DNA sequence recognition, which could lead to novel approaches in gene therapy and regulation (Anthony et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERNLYZMPXHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(S1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)
![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)


![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2561237.png)
![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)